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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328 Get Quote

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for the Mcl-1 inhibitor, AZD-5991, in preclinical oncology research. The

information is intended for researchers, scientists, and drug development professionals working

with this compound.

Mechanism of Action
AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein

Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1][2] By binding directly to Mcl-

1 with high affinity, AZD-5991 prevents it from sequestering pro-apoptotic proteins, particularly

Bak.[1][2] This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway,

resulting in the release of cytochrome c, subsequent caspase activation, and ultimately, rapid

programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[1][2] Preclinical

studies have demonstrated that AZD-5991 shows potent antitumor activity, including complete

tumor regression, in various models of multiple myeloma (MM) and acute myeloid leukemia

(AML) following a single tolerated dose.[1][2]
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Caption: AZD-5991 inhibits Mcl-1, leading to Bak activation and apoptosis.
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In Vitro Activity of AZD-5991
AZD-5991 has demonstrated potent cytotoxic activity against a range of cancer cell lines,

particularly those of hematological origin.

Cell Line Cancer Type
In Vitro Potency
(EC50/IC50)

Reference

MOLP-8 Multiple Myeloma
EC50 = 33 nM (6h

caspase activation)
[3]

MV4-11
Acute Myeloid

Leukemia

EC50 = 24 nM (6h

caspase activation)
[3]

NCI-H929 Multiple Myeloma

Data not specified, but

used in xenograft

models

[3]

Various MM cell lines Multiple Myeloma

7 out of 19 cell lines

showed caspase

EC50 < 100 nM

[3]

Various AML cell lines
Acute Myeloid

Leukemia

6 out of 22 cell lines

showed caspase

EC50 < 100 nM

[3]

SUM-149

Triple-Negative

Inflammatory Breast

Cancer

IC50 ranging from

0.27 – 19.6 μM in a

panel of TNBC and

IBC cell lines

Preclinical In Vivo Administration and Dosage
The primary route of administration for AZD-5991 in preclinical animal models is intravenous

(i.v.) injection.[3][4]

Monotherapy Dosage in Xenograft Models
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Animal Model Cancer Type
Dosing
Regimen

Observed
Outcome

Reference

MOLP-8

Subcutaneous

Xenograft (SCID

mice)

Multiple

Myeloma

Single i.v. dose

of 10-100 mg/kg

Dose-dependent

tumor growth

inhibition (TGI)

and tumor

regression (TR).

Complete TR in

7/7 mice at 100

mg/kg.

[5]

MV4-11

Xenograft (mice)

Acute Myeloid

Leukemia

Single i.v. dose

of 10-100 mg/kg

Dose-dependent

anti-tumor

activity.

Complete TR in

6/6 mice at 100

mg/kg.

SUM-149

Orthotopic

Xenograft (mice)

Triple-Negative

Inflammatory

Breast Cancer

15 and 30 mg/kg,

i.v., once weekly

for 4 weeks

Significant tumor

regression at 30

mg/kg.

Combination Therapy Dosage in Xenograft Models
AZD-5991 has been evaluated in combination with other anti-cancer agents to enhance

therapeutic efficacy.
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Animal Model Cancer Type
Combination
Agents and
Dosing

Observed
Outcome

Reference

NCI-H929

Subcutaneous

Xenograft (mice)

Multiple

Myeloma

AZD-5991 (i.v.) +

Bortezomib (i.v.)

Enhanced

antitumor activity

compared to

either agent

alone.

[3]

MOLM-13

Disseminated

Model (CIEA-

NOG mice)

Acute Myeloid

Leukemia

AZD-5991 (60

mg/kg, i.v.,

weekly) +

Venetoclax (100

mg/kg, p.o.,

daily)

AZD-5991

significantly

reduced

leukemic cells in

bone marrow.

[1]

Experimental Protocols
Preparation of AZD-5991 for In Vivo Administration
Due to its poor intrinsic solubility, a specific formulation is required for intravenous

administration in preclinical studies.

Objective: To prepare a clear, injectable solution of AZD-5991 for intravenous dosing in animal

models.

Materials:

AZD-5991 (crystalline Form A recommended for stability)

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80 (Polysorbate 80)

Sterile water for injection (or ddH2O)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://aacrjournals.org/clincancerres/article/30/21/4844/749130/A-Phase-1-First-in-Human-Study-of-the-MCL-1
https://www.researchgate.net/publication/330048691_Discovery_of_Mcl-1-specific_inhibitor_AZD5991_and_preclinical_activity_in_multiple_myeloma_and_acute_myeloid_leukemia
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Meglumine (for high concentration formulations)

Protocol 1: Co-solvent Formulation This formulation is suitable for general preclinical use.

Prepare a stock solution of AZD-5991 in DMSO (e.g., 100 mg/mL). Ensure the compound is

fully dissolved.

In a sterile tube, add 400 µL of PEG300.

To the PEG300, add 50 µL of the 100 mg/mL AZD-5991 DMSO stock solution and mix until

clear.

Add 50 µL of Tween 80 to the mixture and mix until clear.

Add 500 µL of sterile water to bring the final volume to 1 mL.

The final concentration of AZD-5991 will be 5 mg/mL in a vehicle of 5% DMSO, 40%

PEG300, 5% Tween 80, and 50% water.

This working solution should be prepared fresh on the day of use.

Protocol 2: High Concentration Formulation using Meglumine For toxicology studies requiring

higher concentrations (e.g., ≥ 20 mg/mL), an in-situ salt formation with meglumine is effective.

[6]

Extensive characterization of AZD-5991's pH-solubility profile is necessary to determine the

optimal ratio of meglumine to AZD-5991.[6]

Meglumine acts as a pH-adjusting and solubilizing agent, significantly enhancing the

solubility of AZD-5991 at a pH > 8.5.[6]

This method allows for the preparation of solution concentrations of at least 30 mg/mL.[6]

The precise protocol for this formulation is proprietary but is based on the principle of forming

an in-situ meglumine salt.[6]

In Vivo Xenograft Study Workflow
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Objective: To evaluate the anti-tumor efficacy of AZD-5991 in a subcutaneous xenograft mouse

model.

Study Setup

Treatment Phase

Analysis

1. Cancer Cell Culture
(e.g., MOLP-8, MV4-11)

2. Subcutaneous Implantation
of cells into SCID mice

3. Tumor Growth Monitoring
(until tumors reach ~200 mm³)

4. Randomize Mice
into treatment groups

5. Administer AZD-5991
(i.v., single or multiple doses)

or Vehicle Control

6. Monitor Tumor Volume
and Body Weight

7. Study Endpoint Reached

8. Collect Tumors and Plasma

9. Pharmacodynamic Analysis
(e.g., Cleaved Caspase-3)
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Caption: Workflow for a typical preclinical xenograft study with AZD-5991.

Protocol:

Cell Culture: Culture the selected cancer cell line (e.g., MOLP-8) under standard conditions.

Implantation: Harvest cells and implant them subcutaneously into the flank of

immunocompromised mice (e.g., female C.B-17 SCID mice).

Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g.,

150-250 mm³).

Randomization: Randomize mice into treatment and control groups.

Dosing: Prepare the AZD-5991 formulation as described in Protocol 4.1. Administer the drug

via tail vein injection at the desired dose and schedule. The control group receives the

vehicle solution.

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly.

Monitor animal body weight and overall health as indicators of toxicity.

Endpoint: The study can be terminated when tumors in the control group reach a maximum

size, or after a set period.

Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot

for cleaved caspase-3) and blood samples for pharmacokinetic analysis.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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